4-Chloro-2-phenylbutanenitrile
Overview
Description
4-Chloro-2-phenylbutanenitrile: is an organic compound with the molecular formula C10H10ClN. It is a nitrile derivative, characterized by the presence of a chloro group and a phenyl group attached to a butanenitrile backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that nitriles, the family to which this compound belongs, often interact with enzymes such as nitrile hydratase and amidase .
Mode of Action
It’s likely that it undergoes electrophilic aromatic substitution, a common reaction for compounds with a benzene ring . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s plausible that it follows a similar pathway to other nitriles, which are often degraded via hydrolysis, oxidation, or reduction .
Pharmacokinetics
The introduction of a chlorine atom into the structure of chalcones, a related group of compounds, may increase their bioavailability, bioactivity, and pharmacological use .
Result of Action
It’s known that the degradation of nitriles can result in the formation of ammonia and carboxylic acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-phenylbutanenitrile. For instance, microbial degradation of nitriles is often more effective than physicochemical methods . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzeneacetonitrile with 2-chloroethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylbutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-Chloro-2-phenylbutylamine.
Oxidation: 4-Chloro-2-phenylbutanoic acid.
Scientific Research Applications
4-Chloro-2-phenylbutanenitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Chloro-2-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Chloro-2-phenylbutylamine: Similar structure but with an amine group instead of a nitrile group.
2-Phenylbutanenitrile: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness: 4-Chloro-2-phenylbutanenitrile is unique due to the presence of both a chloro group and a nitrile group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-phenylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMNEWCJVVAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535531 | |
Record name | 4-Chloro-2-phenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93273-13-3 | |
Record name | 4-Chloro-2-phenylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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